
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, also known as AEEA, is a phosphoric acid derivative that is commonly used in scientific research. AEEA is a chelating agent that can bind to metal ions, making it useful in a variety of biochemical and physiological applications. In
Mecanismo De Acción
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid works by binding to metal ions through its phosphoric acid group and amine groups. The resulting complex is stable and can be used to isolate or remove metal ions from solutions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used to synthesize metal complexes by coordinating with metal ions and other ligands.
Efectos Bioquímicos Y Fisiológicos
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of metal ions in biological systems and to investigate the effects of metal ion deficiency or excess. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has also been used to study the binding of metal ions to proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy to use chelating agent that can bind to a wide range of metal ions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used in a variety of biological and chemical applications. However, N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has some limitations. It can only bind to metal ions that have a high affinity for phosphoric acid groups and amine groups. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also interfere with other biological processes if not used properly.
Direcciones Futuras
For research on N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid include the development of new chelating agents and investigation of the effects of metal ion imbalances on biological systems.
Métodos De Síntesis
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be synthesized through a reaction between ethylenediamine and phosphorus oxychloride. The reaction produces N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid and hydrogen chloride gas. The resulting N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has a wide range of scientific research applications. It is commonly used as a chelating agent to bind metal ions in biological samples. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be used to remove metal ions from solutions or to isolate metal ions for further analysis. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is also used in the synthesis of metal complexes and as a catalyst in chemical reactions.
Propiedades
Número CAS |
14852-18-7 |
|---|---|
Nombre del producto |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
Fórmula molecular |
C4H16N3O4P |
Peso molecular |
201.16 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
Clave InChI |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
SMILES canónico |
C(CNCCN)N.OP(=O)(O)O |
Sinónimos |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
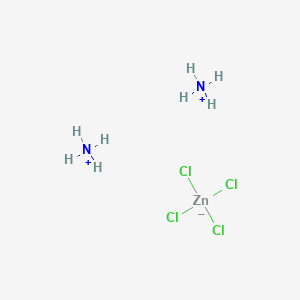
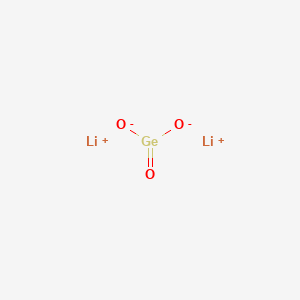


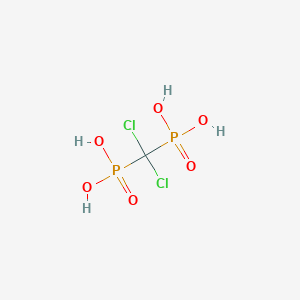

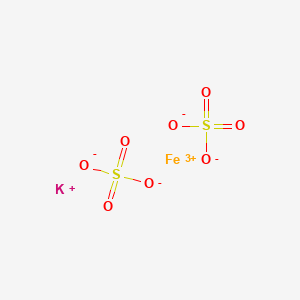
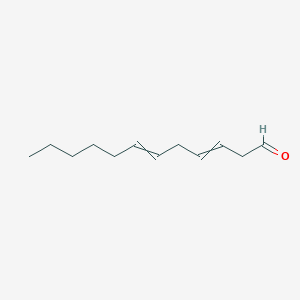

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)